4-Chloro-5-methylpyrimidin-2-amine
Overview
Description
4-Chloro-5-methylpyrimidin-2-amine is a chemical compound with the CAS Number: 20090-58-8. It has a molecular weight of 143.58 and its IUPAC name is 4-chloro-5-methyl-2-pyrimidinamine . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of substituted pyrimidines, which includes 4-Chloro-5-methylpyrimidin-2-amine, has been reported via a cost-effective and eco-friendly approach. The procedure involves a reaction between easily available chalcones and benzamidine hydrochloride in the presence of eco-friendly choline hydroxide .Molecular Structure Analysis
The InChI code for 4-Chloro-5-methylpyrimidin-2-amine is 1S/C5H6ClN3/c1-3-2-8-5(7)9-4(3)6/h2H,1H3,(H2,7,8,9) and the InChI Key is UDBZUFZWXJJBAL-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyrimidines, including 4-Chloro-5-methylpyrimidin-2-amine, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are known to inhibit the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis
4-Chloro-5-methylpyrimidin-2-amine is a solid substance with a molecular weight of 143.58 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
4-Chloro-5-methylpyrimidin-2-amine is a chemical compound with the molecular formula C5H6ClN3 . It’s used in various scientific research fields. Here are some details:
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Scientific Field: Material Science
- Application Summary : 4-Chloro-5-methylpyrimidin-2-amine may also be used in material science research . The specific applications in this field are not detailed in the sources I found.
- Methods of Application : The methods of application in material science would depend on the specific research objectives. It could involve the synthesis of new materials or the modification of existing ones .
- Results or Outcomes : The outcomes would depend on the specific research objectives and could involve the development of new materials with desirable properties .
- Scientific Field: Computational Chemistry
- Application Summary : 4-Chloro-5-methylpyrimidin-2-amine can be used in computational chemistry for molecular modeling and simulation .
- Methods of Application : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can be used to produce impressive simulation visualizations .
- Results or Outcomes : The outcomes would depend on the specific research objectives and could involve the development of new computational models or the refinement of existing ones .
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Scientific Field: Chemical Synthesis
- Application Summary : 4-Chloro-5-methylpyrimidin-2-amine is often used as a building block in the synthesis of more complex chemical compounds .
- Methods of Application : The specific methods of application would depend on the target compound that is being synthesized .
- Results or Outcomes : The outcomes would depend on the specific research objectives and could involve the synthesis of new compounds with desirable properties .
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Scientific Field: Biochemistry
- Application Summary : Pyrimidines, including 4-Chloro-5-methylpyrimidin-2-amine, are key components of many important biomolecules, including DNA and RNA .
- Methods of Application : In biochemistry, these compounds could be used in studies related to DNA and RNA structure and function .
- Results or Outcomes : The outcomes would depend on the specific research objectives and could involve new insights into the role of pyrimidines in biological systems .
Safety And Hazards
Future Directions
While the specific future directions for 4-Chloro-5-methylpyrimidin-2-amine are not explicitly stated in the search results, it is known that there is ongoing research into the development of new pyrimidines as anti-inflammatory agents . This suggests that 4-Chloro-5-methylpyrimidin-2-amine could potentially be used in the development of new anti-inflammatory drugs in the future.
properties
IUPAC Name |
4-chloro-5-methylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-3-2-8-5(7)9-4(3)6/h2H,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBZUFZWXJJBAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343271 | |
Record name | 4-chloro-5-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methylpyrimidin-2-amine | |
CAS RN |
20090-58-8 | |
Record name | 4-chloro-5-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-5-methylpyrimidin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.